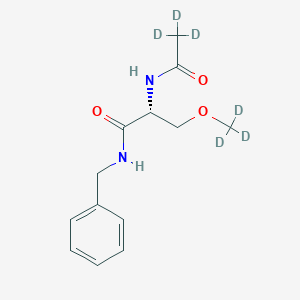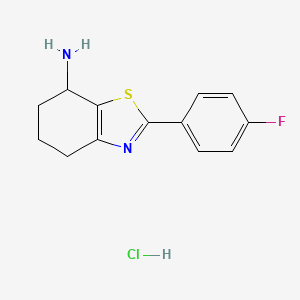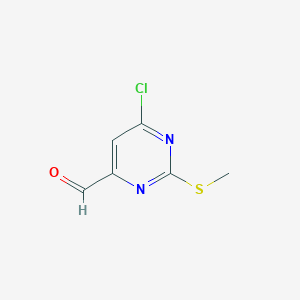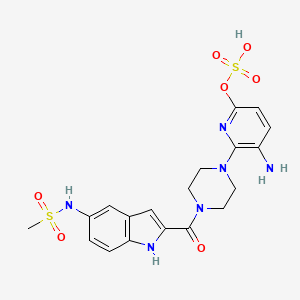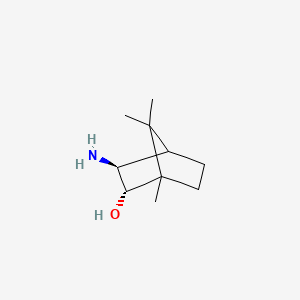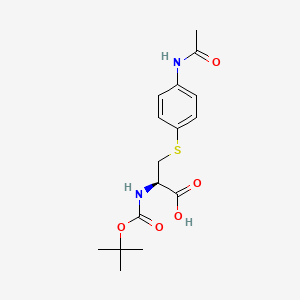![molecular formula C8H15NO2 B13853551 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is an impurity of Mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. This compound is characterized by its complex molecular structure, which includes a furo-pyranyl ring system and a methyl ester functional group. It is primarily studied in the context of its relationship to Mupirocin, an important antibiotic used to treat bacterial infections.
Preparation Methods
The synthesis of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester involves multiple steps, starting from the basic building blocks of the furo-pyranyl ring systemIndustrial production methods often involve enzyme-catalyzed selective deesterification to achieve the desired impurity.
Chemical Reactions Analysis
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is primarily used in scientific research to study the properties and behavior of Mupirocin and its impurities. Its applications include:
Chemistry: Used as a reference material in analytical chemistry to identify and quantify impurities in Mupirocin samples.
Biology: Studied for its potential biological activity and interactions with bacterial enzymes.
Medicine: Investigated for its role in the development of antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains.
Industry: Utilized in the quality control and assurance processes during the production of Mupirocin.
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is closely related to that of Mupirocin. Mupirocin inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins. This inhibition prevents the bacteria from synthesizing proteins necessary for their growth and survival.
Comparison with Similar Compounds
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester can be compared to other Mupirocin impurities and related compounds, such as:
4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity: Another impurity of Mupirocin with a slightly different ring structure.
Mupirocin: The parent compound, widely used as an antibiotic.
Mupirocin Calcium: A salt form of Mupirocin used in topical formulations.
The uniqueness of this compound lies in its specific structural configuration and its role as an impurity, which provides insights into the stability and purity of Mupirocin formulations.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5S)-5-butan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6?,7-/m1/s1 |
InChI Key |
GOIZBQWGMLASCM-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1 |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


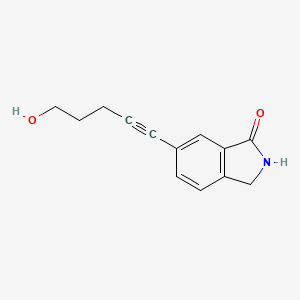
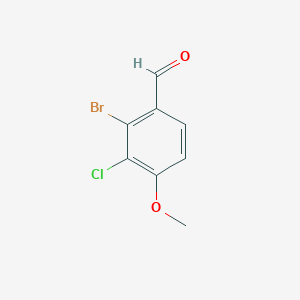

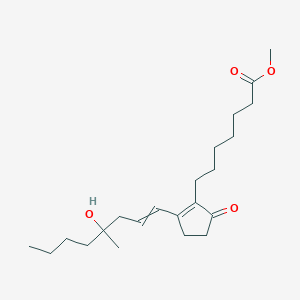

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
